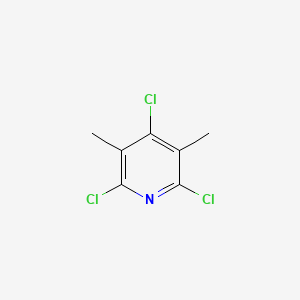

2,4,6-Trichloro-3,5-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

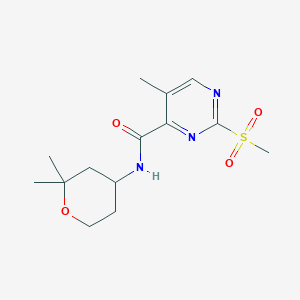

2,4,6-Trichloro-3,5-dimethylpyridine (also known as TCDP) is a chemical compound that has gained attention in scientific research due to its unique properties. TCDP belongs to the family of pyridine compounds and is known for its ability to selectively inhibit the growth of certain microorganisms.

Applications De Recherche Scientifique

Synthesis of Triarylpyridines

2,4,6-Triarylpyridines have wide-ranging biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and vasodilator effects. They also find use in agro-chemicals as pesticidal, fungicidal, and herbicidal agents. In supramolecular chemistry, certain pyridines are utilized due to their π-stacking ability. Additionally, the triarylpyridine nucleus is structurally similar to photosensitizers used in photodynamic cancer therapy. A variety of synthesis methods exist, including a solvent-free synthesis using 1,3-Dibromo-5,5-dimethylhydantoin as a catalyst under solvent-free conditions (Maleki, 2015).

Cycloaddition Reactions

2,4,6-Triazido-3,5-dichloropyridine, derived from pentachloropyridine and sodium azide, undergoes cycloaddition reactions with various compounds. This process illustrates the reactivity and potential for generating diverse chemical structures (Chapyshev, 1999).

Hydrogallation in Gallium Hydride Complexes

A study on gallium hydride complexes of 3,5-Dimethylpyridine revealed insights into dehydrogenative Ga−Ga coupling and hydrogallation processes. These findings contribute to understanding the chemical behavior of these complexes in various reactions (Nogai & Schmidbaur, 2004).

Influence of Substituent Steric Strain on Pnictazane Oligomers

Research on 2,4,6-trichloro-cyclo-2,4,6-triarsa-1,3,5-triazanes, derived from 2,4-dichloro-1,3-diaryl-cyclo-2,4-diarsa-1,3-diazanes, shows the effect of substituent steric strain on the relative stability of these oligomers. This study contributes to the broader understanding of cyclopnictazane chemistry (Burford et al., 2005).

Polymerization Processes

2,6-Dimethylpyridine plays a crucial role in living cationic polymerization of vinyl monomers. Its structure and properties significantly influence the polymerization process and the nature of the resulting polymers (Higashimura et al., 1989).

Control of Regioselectivity in Chemical Reactions

The addition of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine showcases how regioselectivity in chemical reactions can be controlled by selecting appropriate catalysts and solvents. This is essential in the synthesis of specific chemical compounds (Ruggeri et al., 2008).

Structural Characterization

The study of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine offers insights into the crystal structures of these compounds. Understanding their molecular arrangement is crucial for developing new materials and pharmaceuticals (Pugh, 2006).

Orientations Futures

Propriétés

IUPAC Name |

2,4,6-trichloro-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)4(2)7(10)11-6(3)9/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQGFVYUGULKAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Cl)Cl)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)